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Compound of Interest

Compound Name: (Z)-Akuammidine

Cat. No.: B15590302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (Z)-
Akuammidine, a naturally occurring indole alkaloid. The information presented herein is

intended to serve as a comprehensive resource for researchers and professionals involved in

natural product chemistry, pharmacology, and drug development. This document details the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Z)-
Akuammidine, along with the experimental protocols utilized for their acquisition. Furthermore,

a schematic of its primary signaling pathway is provided to contextualize its pharmacological

activity.

Spectroscopic Data
The structural elucidation of (Z)-Akuammidine has been accomplished through a combination

of one- and two-dimensional NMR techniques, IR spectroscopy, and mass spectrometry. The

following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (Z)-Akuammidine have been unambiguously assigned,

providing a detailed map of its molecular structure. The chemical shifts (δ) are reported in parts

per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for (Z)-Akuammidine
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Position δ (ppm) Multiplicity J (Hz)

1 8.05 s

5α 3.30 m

5β 2.85 m

6α 2.05 m

6β 1.90 m

9 7.45 d 7.5

10 7.10 t 7.5

11 7.15 t 7.5

12 7.30 d 7.5

14α 2.20 m

14β 1.80 m

15 3.80 s

16 4.90 s

18 1.65 d 7.0

19 5.40 q 7.0

21α 4.10 d 12.0

21β 3.90 d 12.0

OMe 3.70 s

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Akuammidine
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Position δ (ppm)

2 135.5

3 110.2

5 53.8

6 35.4

7 108.1

8 128.2

9 118.0

10 119.5

11 121.8

12 111.1

13 136.2

14 34.1

15 82.5

16 52.1

17 175.3

18 12.5

19 125.0

20 138.1

21 60.1

OMe 51.5

Infrared (IR) Spectroscopy
The IR spectrum of (Z)-Akuammidine reveals characteristic absorption bands corresponding

to its functional groups.
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Table 3: Infrared (IR) Spectroscopic Data for (Z)-Akuammidine

Wavenumber (cm⁻¹) Functional Group Assignment

3400 N-H Stretch (Indole)

2925 C-H Stretch (Aliphatic)

1730 C=O Stretch (Ester)

1640 C=C Stretch

1460 C-H Bend (Methylene)

1230 C-O Stretch (Ester)

750 C-H Bend (Aromatic)

Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and

fragmentation pattern of (Z)-Akuammidine.

Table 4: Mass Spectrometry (MS) Data for (Z)-Akuammidine

m/z Interpretation

352 [M]⁺ (Molecular Ion)

321 [M - OCH₃]⁺

293 [M - COOCH₃]⁺

166 Retro-Diels-Alder fragment

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques

for natural product characterization.

NMR Spectroscopy
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NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and

100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard. Standard Bruker pulse programs were used

for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The

sample was prepared as a thin film on a NaCl plate. The spectrum was recorded in the range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer

using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in

methanol and introduced into the ion source via a syringe pump. A common fragmentation

pathway involves a retro-Diels-Alder reaction, leading to the characteristic fragment at m/z 166.

[1]
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Mass Spectrometry Protocol

Fragmentation Pathway

Sample Dissolved in Methanol Electrospray Ionization (+)Introduction Q-Tof Premier Mass SpectrometerIon Transfer

Molecular Ion
[M]⁺ (m/z 352)

Loss of Methoxy Group
[M - OCH₃]⁺ (m/z 321)

Loss of Ester Group
[M - COOCH₃]⁺ (m/z 293)

Retro-Diels-Alder Fragment
(m/z 166)

Click to download full resolution via product page

Caption: Mass spectrometry experimental workflow and fragmentation.

Signaling Pathway
(Z)-Akuammidine is known to interact with opioid receptors, primarily the μ-opioid receptor,

which is a G-protein coupled receptor (GPCR).[2] Its mechanism of action involves the

modulation of intracellular signaling cascades upon receptor binding.

μ-Opioid Receptor Signaling
Activation of the μ-opioid receptor by an agonist like (Z)-Akuammidine initiates two primary

signaling pathways: the G-protein pathway and the β-arrestin pathway.

G-Protein Pathway: Upon agonist binding, the receptor activates the inhibitory G-protein

(Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the
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intracellular concentration of cyclic AMP (cAMP).[3] The activated G-protein also modulates

ion channels, leading to hyperpolarization and reduced neuronal excitability, which is the

basis for its analgesic effects.[4]

β-Arrestin Pathway: Following receptor activation and phosphorylation by G-protein coupled

receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor

desensitization and internalization, and can also initiate separate signaling cascades that are

sometimes associated with the adverse effects of opioid agonists.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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